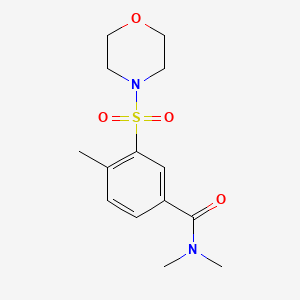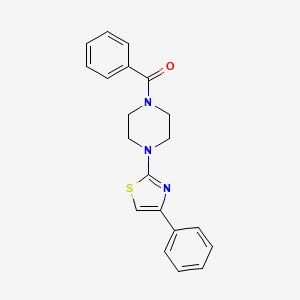
N-(2,4-difluorophenyl)-N'-(4-pyridinylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-N'-(4-pyridinylmethyl)urea, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation associated with various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Diflunisal is a derivative of salicylic acid and is structurally similar to aspirin. However, it has a longer half-life than aspirin and is therefore effective for a longer period of time.
作用機序
Diflunisal inhibits the activity of COX enzymes by binding to their active sites. This prevents the conversion of arachidonic acid to prostaglandins, which are responsible for pain and inflammation. Diflunisal also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
Diflunisal has been shown to reduce pain and inflammation in various animal models and in humans. It has also been shown to have a protective effect on the liver and kidneys, which are often affected by long-term use of N-(2,4-difluorophenyl)-N'-(4-pyridinylmethyl)ureas. Diflunisal has also been shown to have anti-tumor properties and can induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
Diflunisal is a widely available and inexpensive drug that can be easily synthesized in the laboratory. It has been extensively studied for its anti-inflammatory and analgesic properties, and its mechanism of action is well understood. However, like all N-(2,4-difluorophenyl)-N'-(4-pyridinylmethyl)ureas, Diflunisal can cause gastrointestinal side effects such as ulcers and bleeding. It can also interact with other drugs and should be used with caution in patients with liver or kidney disease.
将来の方向性
There are several potential future directions for research on Diflunisal. One area of interest is its potential use in the treatment of Alzheimer's disease. Diflunisal has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer. Diflunisal has been shown to have anti-tumor properties and can induce apoptosis in cancer cells. Further research is needed to determine the optimal dose and duration of treatment for these and other potential applications of Diflunisal.
合成法
Diflunisal can be synthesized by reacting 2,4-difluorophenol with cyanogen bromide to form 2,4-difluorobenzonitrile. The benzoin condensation of 2,4-difluorobenzonitrile with pyridine-4-carboxaldehyde in the presence of sodium ethoxide yields 4-(2,4-difluorophenyl)-1-(pyridin-4-yl)methylideneamino)urea. This compound is then hydrolyzed to form Diflunisal.
科学的研究の応用
Diflunisal has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. Diflunisal has also been shown to have antioxidant properties and can scavenge free radicals, which are responsible for oxidative damage to cells and tissues.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c14-10-1-2-12(11(15)7-10)18-13(19)17-8-9-3-5-16-6-4-9/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQKAXSLZPAWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5418486.png)

![N'-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B5418495.png)

![1-(2-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B5418506.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5418518.png)

![3-{[(3-chloro-2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5418548.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5418564.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5418565.png)

![(3aR*,7aS*)-5-methyl-2-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5418585.png)